

Commercial Sourcing and Technical Guide for (4-Bromo-3-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (4-Bromo-3-methoxyphenyl)methanol

Cat. No.: B096659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of **(4-Bromo-3-methoxyphenyl)methanol** (CAS No. 17100-64-0). This key chemical intermediate is valuable in the synthesis of a variety of pharmaceutical and research compounds.

Commercial Availability

(4-Bromo-3-methoxyphenyl)methanol is available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors. It is important to note that purity, availability, and pricing are subject to change and should be confirmed with the respective supplier.

Supplier	Product Code/CAS No.	Purity	Available Quantities	Price (USD)
				~
Apollo Scientific	17100-64-0	Not Specified	250mg, 1g, 5g	22(250mg), 22 (250mg) , 61 (1g), ~\$256 (5g)[1]
Seed-Chem	CAS: 17100-64-0	Not Specified	1g	Contact for pricing[2]
Falcon Life Sciences Pvt. Ltd.	CasNo. 17100-64-0	Not Specified	Not Specified	Contact for pricing[3]
TCI	CAS: 17100-64-0	>98.0% (GC)	1g, 5g	Contact for pricing
Echemi	17100-64-0	Not Specified	Not Specified	Contact for pricing[4]

Synthesis of (4-Bromo-3-methoxyphenyl)methanol

A common and effective method for the synthesis of **(4-Bromo-3-methoxyphenyl)methanol** is the reduction of the corresponding aldehyde, 4-bromo-3-methoxybenzaldehyde. This reaction can be readily achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 4-bromo-3-methoxybenzaldehyde

Materials:

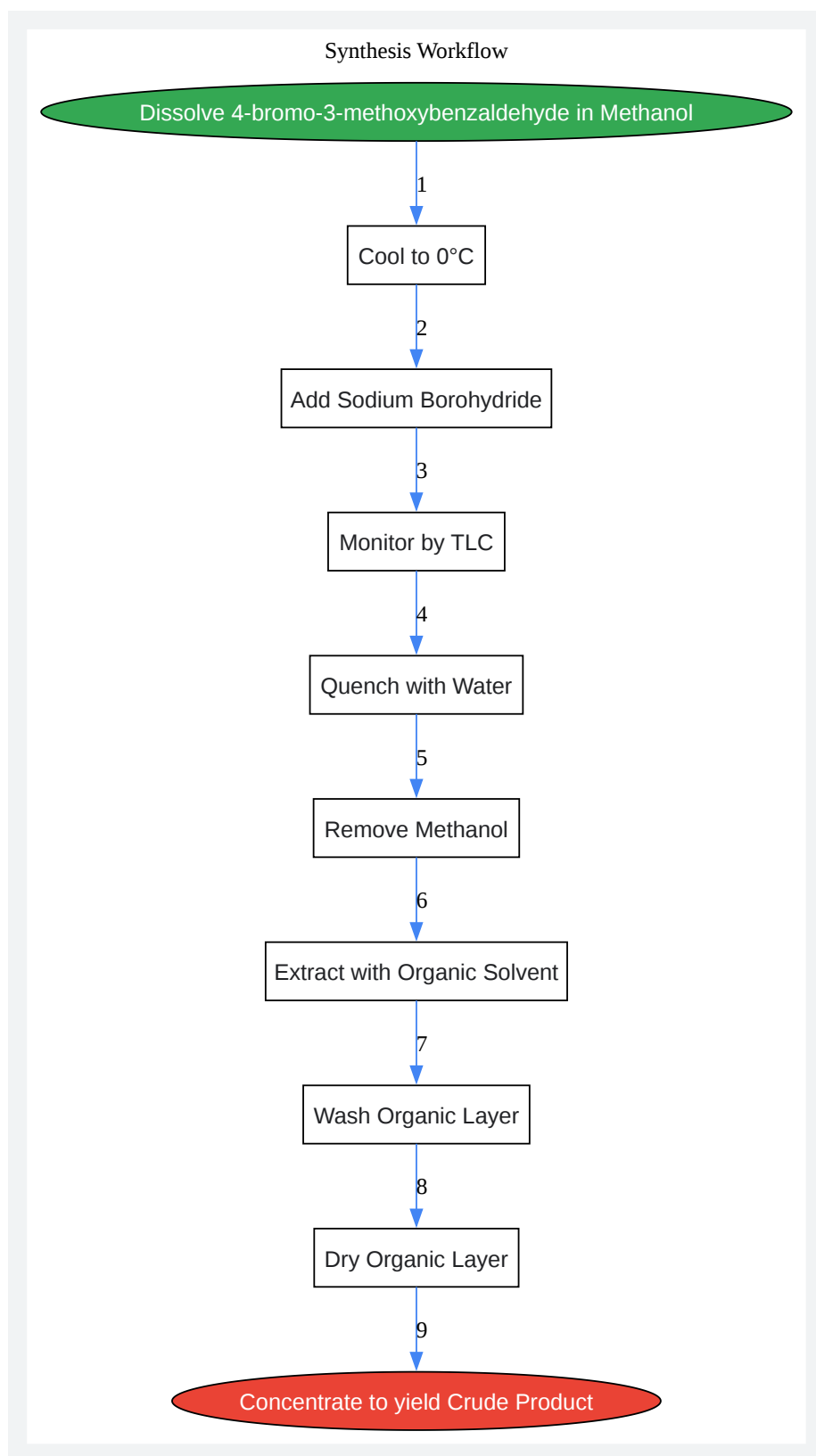
- 4-bromo-3-methoxybenzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)

- Deionized water
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde (1.0 equivalent) in methanol at room temperature with stirring.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Reduction:** Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous solution, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two to three times with the organic solvent.
- **Washing:** Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by deionized water.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **(4-Bromo-3-methoxyphenyl)methanol**. The crude product can then be purified by recrystallization or column chromatography.



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Synthesis of **(4-Bromo-3-methoxyphenyl)methanol**

Purification

The crude **(4-Bromo-3-methoxyphenyl)methanol** can be purified using standard laboratory techniques such as recrystallization or flash column chromatography.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: The choice of solvent is critical for effective recrystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as a mixture of a "good" solvent and a "poor" solvent, can also be effective. Common solvents for similar aromatic compounds include toluene, ethanol, or mixtures like hexane/ethyl acetate.^[5]

Procedure:

- **Dissolution:** In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
- **Collection:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any residual impurities.
- **Drying:** Dry the purified crystals under vacuum.

Analytical Characterization

The purity and identity of **(4-Bromo-3-methoxyphenyl)methanol** can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be adapted from protocols used for similar compounds to assess the purity of **(4-Bromo-3-methoxyphenyl)methanol**.[\[2\]](#)

Instrumentation:

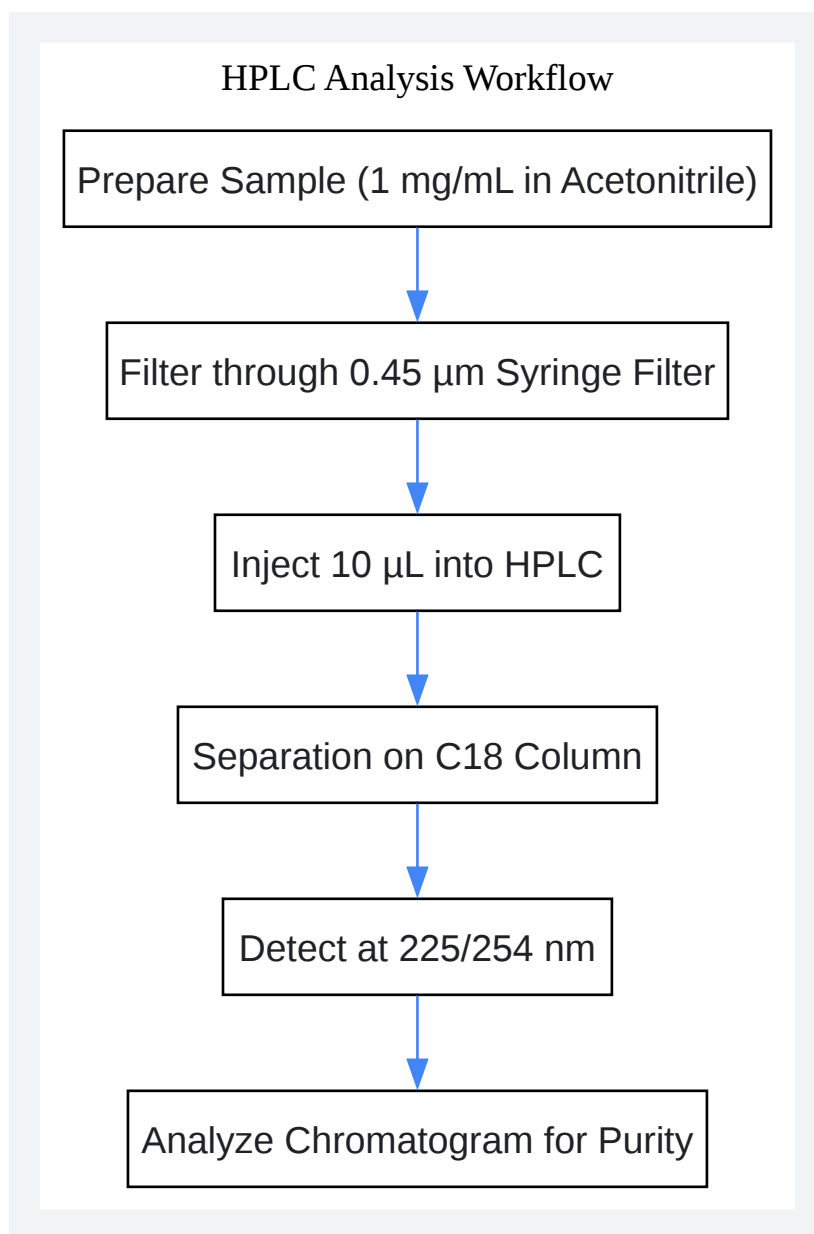
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting condition could be 60% acetonitrile.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 225 nm or 254 nm

Sample Preparation:

- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.



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HPLC Purity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of **(4-Bromo-3-methoxyphenyl)methanol**. While a definitive spectrum for the target molecule was not found in the search results, the expected chemical shifts can be predicted based on the analysis of closely related isomers.

Expected ^1H NMR (CDCl_3 , 400 MHz) Chemical Shifts:

- Ar-H: Three aromatic protons are expected in the range of δ 6.8-7.5 ppm. The proton between the bromo and methoxy groups will likely be a singlet or a narrow doublet, while the other two protons will show ortho and meta coupling.
- -CH₂-OH: A singlet or a broad singlet for the benzylic methylene protons is expected around δ 4.6 ppm.
- -OCH₃: A sharp singlet for the methoxy protons should appear around δ 3.9 ppm.
- -OH: A broad singlet for the hydroxyl proton, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

- Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine will be significantly downfield.
- -CH₂-OH: The benzylic carbon signal is expected around δ 64 ppm.
- -OCH₃: The methoxy carbon signal should appear around δ 56 ppm.

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